Cas no 625-38-7 (3-Butenoic acid)

3-Butenoic acid 化学的及び物理的性質
名前と識別子
-
- Vinylacetic acid
- 3-Butenoic acid
- Vinylacetic acid, (3-Butenoic acid)
- But-3-enoic acid
- Vinyl acetic acid
- Acetic acid, ethenyl-
- beta-Butenoic acid
- .beta.-Butenoic acid
- 2-propenylcarboxylic acid
- PVEOYINWKBTPIZ-UHFFFAOYSA-N
- Vinylacetic acid, tech., 90%, unstabilized
- allylic acid
- Vinylessigsaeure
- 3-ButenoicAcid
- ethenylacetic acid
- 3-but-enoic acid
- 2-vinylacetic acid;
- 3-buten-1-oic acid
- CH2=CHCH2COOH
- BIDD:ER0588
-
- MDL: MFCD00002782
- インチ: 1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6)
- InChIKey: PVEOYINWKBTPIZ-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C([H])=C([H])[H])=O
- BRN: 1699159
計算された属性
- せいみつぶんしりょう: 86.03680
- どういたいしつりょう: 86.037
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 65.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: 灰色の液体。
- 密度みつど: 1.013 g/mL at 25 °C(lit.)
- ゆうかいてん: −39 °C (lit.)
- ふってん: 163 °C(lit.)
- フラッシュポイント: 華氏温度:149°f
摂氏度:65°c - 屈折率: n20/D 1.423(lit.)
- ようかいど: Fully miscible.
- PSA: 37.30000
- LogP: 0.64710
- 酸性度係数(pKa): 4.34(at 25℃)
- ようかいせい: 。
3-Butenoic acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H314-H317-H341-H351-H412
- 警告文: P201-P273-P280-P303+P361+P353-P304+P340+P310-P305+P351+P338
- 危険物輸送番号:UN 2922 8/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 22-34-40-43-68
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 包装カテゴリ:II
- 危険レベル:8
- 包装グループ:II
- 危険レベル:8
- リスク用語:R34
- 包装等級:II
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:8
3-Butenoic acid 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
3-Butenoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V74170-100g |
But-3-enoic acid |
625-38-7 | 95% | 100g |
¥485.0 | 2024-07-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152771-1g |
3-Butenoic acid |
625-38-7 | >98.0%(GC) | 1g |
¥30.90 | 2023-09-04 | |
Chemenu | CM343184-25g |
Vinylacetic acid |
625-38-7 | 95%+ | 25g |
$101 | 2022-09-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V74170-500g |
But-3-enoic acid |
625-38-7 | 95% | 500g |
¥4922.0 | 2022-12-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V74170-1g |
But-3-enoic acid |
625-38-7 | 95% | 1g |
¥27.0 | 2024-07-18 | |
abcr | AB172105-100 g |
Vinylacetic acid, 96%; . |
625-38-7 | 96% | 100g |
€279.00 | 2023-06-23 | |
TRC | V424000-5g |
Vinylacetic Acid |
625-38-7 | 5g |
$131.00 | 2023-05-17 | ||
Enamine | EN300-19267-0.5g |
but-3-enoic acid |
625-38-7 | 94% | 0.5g |
$21.0 | 2023-09-17 | |
Enamine | EN300-19267-0.1g |
but-3-enoic acid |
625-38-7 | 94% | 0.1g |
$19.0 | 2023-09-17 | |
Enamine | EN300-19267-1.0g |
but-3-enoic acid |
625-38-7 | 94% | 1g |
$0.0 | 2023-06-07 |
3-Butenoic acid 関連文献
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1. The Stobbe condensation. Part IV. The cyclisation of 3-methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids into the corresponding phenanthrene derivatives, and of 3-methoxycarbonyl-cis-4-(5,6,7,8-tetrahydro-2-naphthyl)but-3-enoic acid into the corresponding isomeric phenanthrene and anthracene derivativesS. M. Abdel-Wahhab,Lanson S. El-Assal,Nadia Ramses,A. H. Shehab J. Chem. Soc. C 1968 863
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2. Studies in decarboxylation. Part 14. The gas-phase decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic (cis-but-2-enoic) acid in its isomerisation to crotonic (trans-but-2-enoic) acidDavid B. Bigley,Michael J. Clarke J. Chem. Soc. Perkin Trans. 2 1982 1
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Junxian Liu,Jian Kang,Shan Chen,Jessica Jein White,Huajie Yin,Porun Liu,Huijun Zhao,Yun Wang Phys. Chem. Chem. Phys. 2020 22 19718
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4. Thermal dimerization of alkali and alkaline earth acrylate–but-3-enoate and methacrylate–but-3-enoate binary systems in the solid stateFumihiko Akutsu,Kaoru Aoyagi,Nozomu Nishimura,Masaaki Kudoh,Yoshio Kasashima,Mari Inoki,Kiyoshi Naruchi J. Chem. Soc. Perkin Trans. 2 1996 889
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5. Studies in decarboxylation. Part III. The thermal decarboxylation of 2,2-dimethyl-3-phenylbut-3-enoic acidD. B. Bigley,J. C. Thurman J. Chem. Soc. B 1966 1076
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6. Reduction of allenes and acetylenes by catalytic and chemical methods: ‘molecular queueing’ effects in competitive hydrogenationLeslie Crombie,Peter A. Jenkins,John Roblin J. Chem. Soc. Perkin Trans. 1 1975 1099
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Mücahit ?zdemir,Gamze ?zgül Artu?,Barbaros Akkurt,Bahattin Yal??n,ümit Salan,Mahmut Durmu?,Mustafa Bulut New J. Chem. 2021 45 9912
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8. 1155. Studies in decarboxylation. Part II. Kinetic evidence for the mechanism of thermal decarboxylation of βγ-unsaturated acidsD. B. Bigley,J. C. Thurman J. Chem. Soc. 1965 6202
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9. The Stobbe condensation. Part V. The cyclisation of 3-methoxy-carbonyl-cis-4-(2-furyl)but-3-enoic acid and αβ-difurfurylidenesuccinic anhydride to the corresponding benzofuran derivativesS. M. Abdel-Wahhab,Lanson S. El-Assal J. Chem. Soc. C 1968 867
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10. The Stobbe condensation. Part VIII. The cyclisation of trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid and αβ-dithenylidene-succinic anhydride to the corresponding benzothiophen derivativesS. M. Abdel-Wahhab,N. R. El-Rayyes J. Chem. Soc. C 1971 3171
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Straight chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Straight chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
3-Butenoic acidに関する追加情報
Properties and Applications of 3-Butenoic Acid (CAS No 625-38-7)
3-Butenoic acid, also known as methyl acrylate, is a significant compound in the field of organic chemistry and pharmaceutical research. With the chemical formula C₄H₆O₂, it is a member of the carboxylic acid class, characterized by its linear structure and a double bond between the second and third carbon atoms. This unique structural feature imparts unique reactivity, making it a valuable intermediate in synthetic chemistry and industrial applications.
The compound is formally identified by its CAS number, 625-38-7, which distinguishes it from other isomers and analogs. Its molecular structure consists of an acrylate group attached to a methyl group, resulting in a high degree of electrophilicity at the carbon-carbon double bond. This property is exploited in various chemical transformations, including polymerization, esterification, and Michael additions, which are pivotal in drug synthesis and material science.
In recent years, 3-butenoic acid has garnered attention for its role in pharmaceutical development. Researchers have been exploring its potential as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The double bond in its structure allows for selective functionalization, enabling the creation of complex scaffolds that mimic natural products with therapeutic efficacy.
One of the most compelling applications of 3-butenoic acid lies in its use as a monomer in polymer chemistry. Its ability to undergo free-radical polymerization makes it an excellent candidate for producing polyacrylates, which are widely used in coatings, adhesives, and biomedical materials. These polymers exhibit desirable mechanical properties such as flexibility and durability, making them suitable for applications ranging from wound dressings to drug delivery systems.
The pharmaceutical industry has also leveraged 3-butenoic acid in the development of novel therapeutic agents. By incorporating this moiety into drug molecules, researchers can enhance bioavailability and metabolic stability. For example, studies have demonstrated that acrylate-based prodrugs can be designed to release active pharmaceutical ingredients (APIs) under specific physiological conditions, thereby improving treatment outcomes.
Advances in computational chemistry have further illuminated the potential of 3-butenoic acid as a building block for drug discovery. Molecular modeling techniques predict that modifications at the carboxylic acid end can influence binding affinity to biological targets. This insight has guided synthetic efforts toward optimizing lead compounds for diseases such as cancer and neurodegenerative disorders.
The industrial production of 3-butenoic acid typically involves catalytic processes that ensure high yields while minimizing environmental impact. Recent innovations in green chemistry have focused on developing solvent-free reactions and biocatalytic routes to enhance sustainability. Such methods align with global efforts to reduce the ecological footprint of chemical manufacturing.
Moreover, 3-butenoic acid finds utility in agrochemical formulations where it serves as an intermediate in pesticide synthesis. Its reactivity allows for the creation of compounds that protect crops from pathogens without compromising ecological balance. This application underscores its versatility across multiple sectors.
Recent research highlights the role of 3-butenoic acid in material science, particularly in designing smart polymers capable of responding to external stimuli. These stimuli-responsive materials have potential applications in robotics, sensors, and adaptive coatings. The ability to fine-tune their properties through chemical modifications makes them highly attractive for next-generation technologies.
The safety profile of 3-butenoic acid is another critical consideration in its widespread use. While it is not classified as hazardous under standard conditions, proper handling protocols must be followed to prevent exposure risks. Industrial guidelines emphasize ventilation controls and personal protective equipment (PPE) to ensure worker safety during large-scale processing.
In conclusion,3-butenoic acid (CAS No 625-38-7) remains a cornerstone compound across multiple scientific disciplines. Its structural versatility enables diverse applications from pharmaceuticals to advanced materials, driven by ongoing research into novel derivatives and synthetic methodologies. As innovation continues to unfold,3-butenoic acid will undoubtedly play an integral role in shaping future advancements.
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